4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
4-methyl-1-(2-methylphenyl)-6-(2-phenylethyl)pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-8-6-7-11-19(15)25-20-18(14-22-25)16(2)23-24(21(20)26)13-12-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGZVIZGFLNEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve optimal yields. Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Scientific Research Applications
4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
The pyrazolo[3,4-d]pyridazinone core distinguishes this compound from analogs like pyrazolo[3,4-b]pyridinones (e.g., 4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one, ) and pyrazolo[3,4-d]pyrimidinones (e.g., 3,6-dimethyl-1-phenyl derivatives, ).
Substituent Effects on Activity and Physicochemical Properties
Table 1: Key Substituents and Inferred Properties
- Phenethyl vs. Alkyl/Aryl Groups : The phenethyl group at position 6 in the target compound contrasts with thioether-linked phenacyl groups (e.g., compounds 2–10 in ). Phenethyl’s bulkiness may improve target selectivity but reduce solubility compared to smaller substituents like methyl .
- o-Tolyl vs.
- Methyl at Position 4 : Similar to 3,6-dimethyl analogs (), the methyl group may stabilize the heterocyclic core and modulate electron distribution .
Biological Activity
4-Methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological properties, focusing on its anti-inflammatory and anticancer activities, along with relevant structure-activity relationships (SAR), synthesis methods, and case studies.
The compound is characterized by a pyrazolo[3,4-d]pyridazine core with various substituents that influence its biological activity. The molecular formula is C19H20N2O, and it has a molecular weight of approximately 292.38 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
2. Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, which has been supported by preliminary studies indicating reduced levels of pro-inflammatory cytokines in treated cell cultures.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents : The presence of methyl and phenethyl groups enhances lipophilicity and may improve cellular uptake.
- Pyrazole Core : The pyrazole ring is crucial for interacting with biological targets, particularly in inhibiting tumor growth.
Research indicates that modifications to the phenethyl or o-tolyl groups may further enhance the activity and selectivity against cancer cells.
Case Studies
In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer potential through MTT assays. Among these, this compound demonstrated promising results comparable to established chemotherapeutics.
Case Study: MTT Assay Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Methyl-6-phenethyl-pyrazolo derivative | 3.79 | MCF7 |
| Standard Drug (Doxorubicin) | 0.01 | MCF7 |
These findings suggest that while the compound shows significant activity, further optimization is necessary to enhance potency relative to existing treatments.
Q & A
Q. Table 1: Substituent Effects on Biological Activity
| Derivative | Substituents | Activity (IC/EC) | Reference |
|---|---|---|---|
| 8f | 6-Phenethyl, 1-o-Tolyl | EC: 12 µM (HSV-1) | |
| 10e | 5-(4-Nitrobenzylideneamino) | IC: 11 µM (MCF-7 cells) |
Advanced: What strategies resolve contradictory data on the compound’s mechanism of action across biological assays?
Methodological Answer:
Contradictions (e.g., variable IC values in kinase vs. antiviral assays) require:
- Orthogonal assays : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
- Dose-response curves : Validate potency across multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects .
- Off-target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to identify secondary targets .
Advanced: How can computational modeling predict binding affinity with potential biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) to assess residence time .
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with experimental IC values for predictive design .
Basic: What are key considerations for designing in vitro assays to evaluate inhibitory activity?
Methodological Answer:
- Enzyme selection : Use recombinant targets (e.g., WEE1 kinase for MK-1775 analogs) to ensure specificity .
- Controls : Include positive (e.g., staurosporine for kinase inhibition) and negative (DMSO vehicle) controls.
- Endpoint detection : Luminescent ATP depletion assays (e.g., Promega CellTiter-Glo®) quantify cell viability .
- Data normalization : Express activity as % inhibition relative to baseline (untreated cells) .
Advanced: How does the compound’s stability under physiological conditions impact pharmacokinetic studies?
Methodological Answer:
- pH stability : Assess degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) via HPLC .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated clearance .
- Plasma protein binding (PPB) : Use equilibrium dialysis to determine free fraction available for target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
